1-Chloromethyl-4-cyclohexylnaphthalene
Overview
Description
1-Chloromethyl-4-cyclohexylnaphthalene is a chemical compound that has been synthesized and studied for its unique properties and reactions. This compound is notable for its potential as a scaffold in organic synthesis, providing a versatile basis for various chemical reactions and modifications due to its structural features.
Synthesis Analysis
The synthesis of closely related compounds involves multi-step reaction sequences, such as the gram-scale synthesis of derivatives involving chloro, methyl, and phenyl groups on a naphthalene scaffold. For example, a three-step sequence involving stereoselective dichlorocarbene addition, addition reaction of phenyllithium, and a SnCl4-mediated benzannulation has been developed to produce compounds with contiguous reaction positions, demonstrating the complexity and robustness of synthetic strategies in this chemical space (Moriguchi et al., 2020).
Molecular Structure Analysis
Structural characterization, including X-ray diffraction, has been performed on similar compounds to elucidate their crystal and molecular structure. These studies reveal the conformations of cyclohexene rings and the spatial arrangement of substituents, which are crucial for understanding the reactivity and properties of these molecules (Shi et al., 2007).
Chemical Reactions and Properties
The chlorination of related naphthalene derivatives leads to products of both substitution and addition. This highlights the reactivity of such compounds towards halogenation and the potential for further functionalization through various chemical reactions (Cum et al., 1967).
Physical Properties Analysis
Studies on similar compounds focus on their synthesis and characterization, including their physical state, boiling points, and solubility. These physical properties are essential for determining the compound's applicability in different chemical processes and its behavior in various solvents (Wang Jinyan, 2000).
Chemical Properties Analysis
Palladium-catalyzed cross-coupling reactions of chloromethyl derivatives with potassium (hetero)aryl- and alkenyltrifluoroborates, as well as terminal alkynes, have been explored. This demonstrates the versatility of chloromethyl-naphthalene derivatives in forming various chemical bonds and the potential for creating a wide range of functionalized products (Molander et al., 2014).
Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis and characterization of various compounds starting from chloromethyl and naphthalene derivatives have been reported. For instance, studies have developed methods for the synthesis of poly(aryl ether ketone) containing cyclohexene moieties through nucleophilic displacement reactions, demonstrating the utility of chloromethylated naphthalenes in polymer chemistry (Wang Jinyan, 2000).
Interaction with Biological Molecules
- Research on the interaction of chloroethylated naphthalenes with nucleic acids and proteins has been conducted to understand their potential biological effects. One study examined the macromolecular binding of a chloroethylated naphthalene compound in L1210 leukemia-bearing mice, revealing extensive binding to proteins and some binding to nucleic acids (C. J. Cheng et al., 1972).
Analytical Applications
- Chloromethyl naphthalene derivatives have been employed in analytical chemistry, such as the use of Dansyl-Chloride for detecting amino acids and serotonin in nervous tissue. Dansyl-Cl, a derivative related to naphthalene sulfonates, showcases the broad applicability of chloromethyl naphthalenes in fluorescent labeling and detection technologies (B. Leonard & N. Osborne, 1975).
Environmental Chemistry
- In environmental chemistry, the synthesis and study of chlorinated naphthalenes and their degradation products have been explored to understand the formation of potentially harmful environmental pollutants. Research on the chlorination of methylnaphthalenes, including 1-methylnaphthalene, and their reactions leading to various chlorinated products highlight the environmental relevance of chloromethyl naphthalene derivatives (R. Garcia et al., 1992).
Material Science
- In material science, the construction of hypercrosslinked polymers using chloromethylated precursors for applications such as solid phase microextraction of phthalate esters from water samples demonstrates the utility of chloromethyl naphthalenes in creating advanced materials for environmental monitoring (Jinqiu Li et al., 2021).
Safety And Hazards
The safety data sheet for a similar compound, (Chloromethyl)naphthalene, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
properties
IUPAC Name |
1-(chloromethyl)-4-cyclohexylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl/c18-12-14-10-11-16(13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h4-5,8-11,13H,1-3,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBGZXAJACCOAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633257 | |
Record name | 1-(Chloromethyl)-4-cyclohexylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloromethyl-4-cyclohexylnaphthalene | |
CAS RN |
71109-04-1 | |
Record name | 1-(Chloromethyl)-4-cyclohexylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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